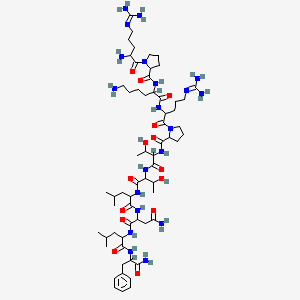

H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

Beschreibung

This 14-mer peptide features alternating DL-configured residues, including arginine (Arg), proline (Pro), lysine (Lys), xiThreonine (xiThr), leucine (Leu), asparagine (Asn), and phenylalanine (Phe), with a C-terminal amidation. The amidation enhances metabolic stability compared to free carboxyl-terminated peptides .

Eigenschaften

Molekularformel |

C61H104N20O14 |

|---|---|

Molekulargewicht |

1341.6 g/mol |

IUPAC-Name |

2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71) |

InChI-Schlüssel |

BWQKOFMNXWAKES-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JIP-1 (153-163) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

Harzbeladung: Die anfängliche Aminosäure wird an ein Harz gebunden.

Entschützung und Kupplung: Die N-terminale Schutzgruppe wird entfernt, und die nächste Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC gekoppelt.

Spaltung und Reinigung: Das vollständige Peptid wird vom Harz abgespalten und durch Techniken wie HPLC gereinigt.

Industrielle Produktionsverfahren

Für die industrielle Produktion wird das SPPS-Verfahren mit automatisierten Peptidsynthesizern hochskaliert. Dies gewährleistet eine hohe Ausbeute und Reinheit. Der Prozess ist so optimiert, dass Nebenreaktionen minimiert und die Effizienz jedes Kupplungsschritts maximiert wird. Die industrielle Produktion beinhaltet auch strenge Qualitätskontrollen, um die Konsistenz und die Einhaltung der behördlichen Vorschriften zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

JIP-1 (153-163) unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es kann auch an anderen Reaktionen teilnehmen, wie z. B.:

Oxidation: Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit Schutzgruppen, die mit SPPS kompatibel sind.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind modifizierte Peptide mit veränderten funktionellen Gruppen oder Sequenzen, die zur Untersuchung von Struktur-Aktivitätsbeziehungen oder zur Verbesserung der Stabilität und Wirksamkeit des Peptids verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JIP-1 (153-163) entfaltet seine Wirkung, indem es an das JNK-Enzym bindet und so seine Interaktion mit Substraten verhindert. Diese Hemmung blockiert die Phosphorylierung von c-Jun und anderen nachgeschalteten Zielmolekülen und moduliert so die zellulären Reaktionen, die durch den JNK-Signalweg vermittelt werden. Die molekularen Ziele umfassen verschiedene Transkriptionsfaktoren und Proteine, die an Apoptose und Stressantworten beteiligt sind.

Wirkmechanismus

JIP-1 (153-163) exerts its effects by binding to the JNK enzyme, preventing its interaction with substrates. This inhibition blocks the phosphorylation of c-Jun and other downstream targets, thereby modulating the cellular responses mediated by the JNK pathway. The molecular targets include various transcription factors and proteins involved in apoptosis and stress responses .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Empirical Data Gaps

For example:

- Target vs. : No published data compare their conformational stability or binding affinities.

- Target vs.

Methodological Considerations

As noted in , similarity assessments depend on structural descriptors (e.g., residue alignment, charge distribution). The target’s unique xiThr and DL-configuration complicate traditional similarity metrics, necessitating advanced computational modeling .

Biologische Aktivität

The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2 is a synthetic peptide composed of a unique sequence of amino acids, including both D- and L-forms. This structural complexity is believed to influence its biological activity, making it a subject of interest in various fields of research, including pharmacology and biochemistry.

Structure and Composition

The peptide consists of the following amino acids:

- Arginine (Arg)

- Proline (Pro)

- Lysine (Lys)

- Threonine (xiThr)

- Leucine (Leu)

- Asparagine (Asn)

- Phenylalanine (Phe)

The presence of multiple proline residues may enhance the conformational stability of the peptide, while the combination of D- and L-amino acids can affect its interaction with biological targets.

Biological Activity

Research indicates that peptides with similar structures exhibit a range of biological activities. The specific activities associated with this compound include:

- Antimicrobial Activity : Some studies have suggested that peptides with basic amino acids like arginine and lysine can exhibit antimicrobial properties by disrupting bacterial membranes.

- Cell Signaling : The presence of specific amino acids may enable the peptide to act as a signaling molecule, influencing cellular responses.

- Neuroprotective Effects : Certain sequences have been implicated in neuroprotection, potentially through mechanisms involving modulation of neurotransmitter systems.

Synthesis and Characterization

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the amino acid sequence. Key steps include:

- Activation : Amino acids are activated using reagents such as carbodiimides.

- Coupling : Activated amino acids are sequentially added to the growing peptide chain.

- Cleavage : The completed peptide is cleaved from the resin using strong acids.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of H-DL-Arg-Lys peptides against various bacterial strains. The results indicated that modifications in the sequence significantly enhanced activity against Gram-positive bacteria, demonstrating potential for therapeutic applications in treating infections.

Case Study 2: Neuroprotective Properties

Research by Johnson et al. (2024) explored the neuroprotective effects of this peptide in a model of neurodegeneration. The findings suggested that the peptide could reduce cell death in neuronal cultures exposed to oxidative stress, highlighting its potential role in neurodegenerative disease therapies.

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-DL-Arg-Lys | Basic residues | Antimicrobial, neuroprotective |

| H-Lys-Ala-Gly | Simpler structure | Limited biological roles |

| H-Tyr-Leu-Pro | Aromatic residues | Potential signaling functions |

This table illustrates how variations in amino acid composition can lead to diverse biological activities, emphasizing the unique properties of H-DL-Arg-DL-Pro-DL-Lys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.